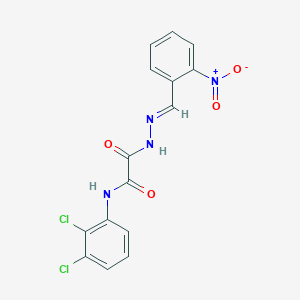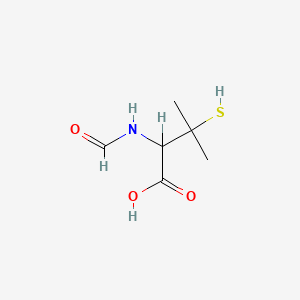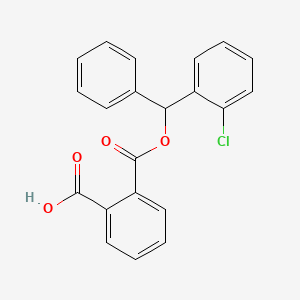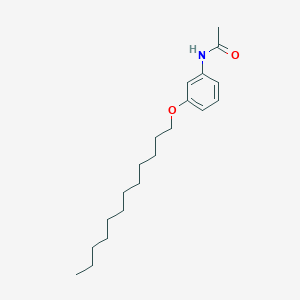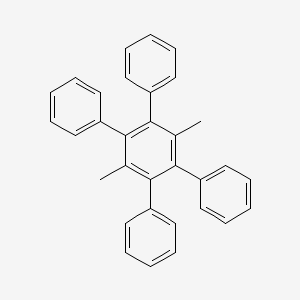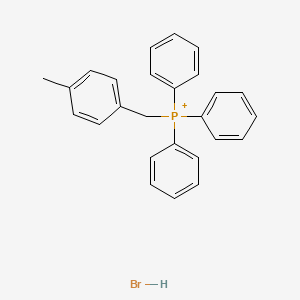
(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C22H18O4 and a molecular weight of 346.386 g/mol . This compound is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of carboxylic acid ester groups at the 3’ and 5’ positions of the central benzene ring adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester typically involves the esterification of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid+2CH3OHH2SO4(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid.
Reduction: (1,1’,2’,1’‘)Terphenyl-3’,5’-diol.
Substitution: Halogenated derivatives of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester.
Scientific Research Applications
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings provide a rigid framework that can facilitate binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid: The parent compound without the ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-diol: The reduced form with hydroxyl groups instead of ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. The presence of methyl ester groups makes it more hydrophobic compared to its parent acid and hydroxyl derivatives, influencing its behavior in various chemical and biological systems .
Properties
CAS No. |
21991-01-5 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
dimethyl 4,5-diphenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-13-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)19(14-17)22(24)26-2/h3-14H,1-2H3 |
InChI Key |
RIXOWWKNFPOMBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


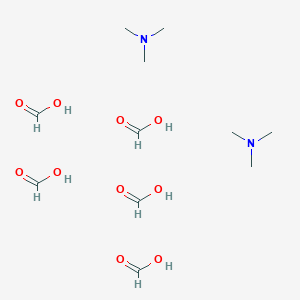
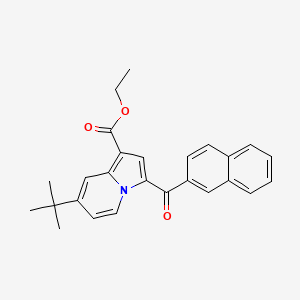

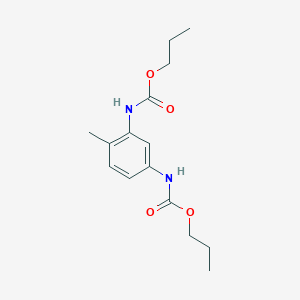
![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)

